molecular formula C8H5ClN2S B2614822 3-Chloro-6-(2-thienyl)pyridazine CAS No. 28657-41-2

3-Chloro-6-(2-thienyl)pyridazine

Cat. No.: B2614822
CAS No.: 28657-41-2
M. Wt: 196.65
InChI Key: PWPOARFRZDKKHN-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-thienyl)pyridazine is a useful research compound. Its molecular formula is C8H5ClN2S and its molecular weight is 196.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into 3-Chloro-6-(2-thienyl)pyridazine primarily focuses on its synthesis and chemical reactivity. Studies have explored various methods for synthesizing this compound and its derivatives, offering insights into their potential applications in different fields. For example, the work by Barlin et al. (1988) examined the synthesis of pyridazine derivatives, including those similar to this compound, and their potential CNS activities (Barlin, Davies, & Ngu, 1988). Additionally, El-Gaby et al. (2003) focused on novel syntheses of thieno[2,3-c]pyridazine derivatives, highlighting the diverse chemical pathways available for generating compounds related to this compound (El-Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).

Biological and Pharmaceutical Applications

Although direct studies on this compound are limited, related pyridazine derivatives have shown considerable biological properties. For instance, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, analyzing their potential anti-tumor and anti-inflammatory activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). Similarly, Galtier et al. (2003) synthesized imidazo[1,2-b]pyridazine derivatives, evaluating their antiviral activities against human immunodeficiency virus and other pathogens (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated for their corrosion inhibition properties. Olasunkanmi et al. (2018) explored the surface protection activities of 3-chloropyridazine derivatives, including their efficacy in protecting mild steel in corrosive environments (Olasunkanmi, Mashuga, & Ebenso, 2018). This type of research highlights the potential industrial applications of these compounds in preventing material degradation.

Properties

IUPAC Name

3-chloro-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPOARFRZDKKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tri-n-butylstannylthiophene (6.26 g, 16.78 mmol), 3,6-dichloropyridazine (5.00 g, 33.56 mmol), tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol) and few crystals of 1,2-ditert-butyl of 2,6-di-tent-butyl-4-methylphenolo in dry DMF (50 mL) was deareated twice with nitrogen. The reaction mixture was heated at 80° C. for 6 hours and, after cooling, poured onto water (100 mL). A white precipitate was collected, washed several times with water and dried under vacuum. This solid was taken up with ether (25 mL) and filtered to afford 3.01 g of almost pure product. Finally, this solid was crystallized from MeOH—H2O to give the pure target compound as white crystals (1.56 g, 7.90 mmol, 47.3% yield). Mp 155° C.; 1H NMR (CDCl3) δ 7.75 (1H, d, 2J=11.0), 7.68 (1H, d, 2J=3.6), 7.54 (1H, d, 2J=5.0), 7.51 (1H, d), 7.18 (1H, dd).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
47.3%

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